4-(5-Bromo-2-fluorophenyl)butan-2-ol
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Overview
Description
4-(5-Bromo-2-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12BrFO. It is a halogenated phenylbutanol derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)butan-2-ol typically involves the reaction of 5-bromo-2-fluorobenzene with butan-2-ol under specific conditions. One common method includes the use of a Grignard reagent, where 5-bromo-2-fluorobenzene is reacted with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with butan-2-one to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-(5-Bromo-2-fluorophenyl)butan-2-one.
Reduction: Formation of 4-(5-Bromo-2-fluorophenyl)butane.
Substitution: Formation of various substituted phenylbutanol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-2-fluorophenyl)butan-2-ol
- 4-(5-Bromo-2-chlorophenyl)butan-2-ol
- 4-(5-Bromo-2-methylphenyl)butan-2-ol
Uniqueness
4-(5-Bromo-2-fluorophenyl)butan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability and binding properties compared to other similar compounds .
Properties
Molecular Formula |
C10H12BrFO |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h4-7,13H,2-3H2,1H3 |
InChI Key |
IHACITCHYIELGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
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